N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, chlorination, and subsequent functionalization with diethylsulfamoyl and benzamide groups. Common reagents used in these reactions include thionyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide
- N-[(2Z)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine
Uniqueness
N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzothiazole core, combined with the diethylsulfamoyl and benzamide groups, provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-23(5-2)29(26,27)15-12-10-14(11-13-15)19(25)22-20-24(6-3)18-16(21)8-7-9-17(18)28-20/h7-13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDZOQRNJWOAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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